molecular formula C6H7N3O2 B3030780 6-Hydroxypicolinohydrazide CAS No. 956386-24-6

6-Hydroxypicolinohydrazide

Cat. No. B3030780
CAS RN: 956386-24-6
M. Wt: 153.14
InChI Key: AIEOSYDKXYCEJO-UHFFFAOYSA-N
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Description

6-Hydroxypicolinohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and as a ligand in coordination chemistry. It is related to 6-hydroxypicolinic acid, which is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide functionality of 6-hydroxypicolinohydrazide offers additional reactivity, making it a valuable building block in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds related to 6-hydroxypicolinohydrazide has been explored in several studies. For instance, a one-pot synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids has been developed, utilizing a sequential coupling/cyclization reaction with β-hydroxylamines . Additionally, 6-hydroxypicolinamide ligands have been synthesized from 6-hydroxypicolinic acid and anilines, demonstrating their utility in Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines . These syntheses highlight the reactivity of the hydroxypicolinic acid framework and its derivatives in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of 6-hydroxypicolinohydrazide and related compounds is characterized by the presence of a pyridine ring substituted with hydroxyl and amide or hydrazide groups. This structure is conducive to forming hydrogen bonds and coordinating with metal ions, which is essential for its role as a ligand in metal complexes. The hydrogen-bonded network formed between 6-hydroxyquinoline, a related compound, and acetic acid has been characterized using time-resolved fluorescence techniques, demonstrating the importance of such interactions in the excited-state dynamics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-hydroxypicolinohydrazide and its analogs is diverse. Electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling, have been studied with 5-hydroxypicolinic acid, leading to various substituted derivatives . These reactions are influenced by the presence of functional groups on the pyridine ring, which can affect the reactivity and selectivity of the substitution. The conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. involves enzyme-catalyzed hydroxylation and decarboxylation steps, indicating the potential for biocatalytic transformations involving hydroxypicolinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxypicolinohydrazide derivatives are influenced by their molecular structure. For example, the solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines demonstrates the utility of 6-hydroxypicolinic acid derivatives in generating libraries of compounds with potential pharmacological activities . The fluorescence properties of these compounds can be highly selective, as shown by a diarylethene derivative with a 6-(hydroxymethyl)picolinohydrazide unit, which acts as a selective fluorescent sensor for Al3+ ions . These properties are crucial for the development of new materials and sensors based on 6-hydroxypicolinohydrazide and its analogs.

Scientific Research Applications

Antioxidant Analysis

6-Hydroxypicolinohydrazide is relevant in the study of antioxidants and their implications across various fields like food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test, which assess antioxidant activity, might utilize compounds like 6-hydroxypicolinohydrazide. These methods are critical in determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Tubulin Polymerization Inhibition

Studies on compounds synthesized from indanones and phenyl isothiocyanates, which might be structurally related to 6-hydroxypicolinohydrazide, show promise in inhibiting tubulin polymerization. This is significant for antiproliferative activity toward human cancer cells, suggesting potential applications in cancer research (Minegishi et al., 2015).

Neuroprotective Effects

Research involving similar compounds like 6-hydroxydopamine indicates potential neuroprotective effects, which might be applicable to 6-hydroxypicolinohydrazide. Such compounds are used to examine effects on dopaminergic pathways in Parkinson's disease models, suggesting potential relevance in neurological research (Barrachina et al., 2003).

Enzyme Reactions in Bacterial Metabolism

6-Hydroxypicolinohydrazide's structural analogs have been studied in the context of bacterial metabolism. For example, enzymes like quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase, involved in converting quinolinic acid to 6-hydroxypicolinic acid, might provide insights into microbial processes and environmental bioremediation (Uchida et al., 2003).

Synthesis of Pyridopyrazine-1,6-diones

Research into the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids through a one-pot coupling/cyclization reaction highlights a potential application in chemical synthesis and pharmaceutical development (Tran et al., 2013).

Safety and Hazards

The safety data sheet for 6-Hydroxypicolinohydrazide indicates that it has acute toxicity when ingested . It is recommended to handle the compound with care and use appropriate safety measures .

properties

IUPAC Name

6-oxo-1H-pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-5(10)8-4/h1-3H,7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEOSYDKXYCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669388
Record name 6-Oxo-1,6-dihydropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypicolinohydrazide

CAS RN

956386-24-6
Record name 6-Oxo-1,6-dihydropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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